3-Chloro-5-methylpyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methylpyridazine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylpyridazine-4-carbonitrile typically involves the chlorination of 5-methylpyridazine-4-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-alkoxy-5-methylpyridazine-4-carbonitrile.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-amino-5-methylpyridazine-4-carbonitrile.
Scientific Research Applications
3-Chloro-5-methylpyridazine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylpyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methylpyridazine-4-carbonitrile
- 3-Chloro-5-ethylpyridazine-4-carbonitrile
- 3-Bromo-5-methylpyridazine-4-carbonitrile
Uniqueness
3-Chloro-5-methylpyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
3-chloro-5-methylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-3-9-10-6(7)5(4)2-8/h3H,1H3 |
InChI Key |
IAGOFOXTVHTFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC(=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.